molecular formula C11H14ClNO B12972258 7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B12972258
M. Wt: 211.69 g/mol
InChI Key: OBWANGWRKCMAGJ-UHFFFAOYSA-N
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Description

7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetrahydronaphthalenamine derivative featuring a chlorine atom at the 7-position and a methoxy group at the 5-position of the aromatic ring.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3

InChI Key

OBWANGWRKCMAGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCCC2N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method starts with the precursor 5-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. This compound undergoes a series of reactions, including reduction and amination, to introduce the amine group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert ketones or aldehydes to alcohols.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methoxy-Substituted Tetrahydronaphthalenamine Derivatives

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 39226-88-5)
  • Molecular Formula: C₁₁H₁₆ClNO
  • Key Differences : The absence of a chlorine substituent and methoxy placement at position 6 instead of 3. This positional isomerism may alter receptor binding kinetics and metabolic stability .
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 111758-82-8)
  • Molecular Formula: C₁₁H₁₆ClNO
(S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 911372-79-7)
  • Structure : Stereospecific (S)-enantiomer with methoxy at position 4.
  • Molecular Formula: C₁₁H₁₆ClNO
  • Key Differences : Enantiomeric specificity and methoxy positioning influence pharmacokinetics and enantioselective receptor interactions .

Halogen-Substituted Analogs

2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₁Cl₂N
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1267436-33-8)
  • Structure : Fluorine at position 5; methoxy at position 5.
  • Molecular Formula: C₁₁H₁₅FNO
  • Key Differences : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may enhance metabolic stability but reduce lipophilicity .

Thiophene-Functionalized Derivatives

5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride (CAS 1232344-37-4)
  • Structure : Thiophene-ethyl group at position 2; methoxy at position 5.
  • Molecular Formula: C₂₀H₂₈ClNOS
  • Key Differences : The thiophene moiety introduces sulfur-based interactions and bulkier substituents, likely affecting dopamine or serotonin receptor selectivity .

Pharmaceutical Context: Sertraline Hydrochloride and Impurities

Sertraline Hydrochloride (CAS 79559-97-0), a selective serotonin reuptake inhibitor (SSRI), shares the tetrahydronaphthalenamine core but includes a 3,4-dichlorophenyl group and N-methylation. Key impurities and analogs include:

  • Impurity G (CAS 79645-15-1) : (1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Stereochemistry and dichlorophenyl substitution differentiate it from the target compound, impacting efficacy and safety profiles .
  • Racemic Sertraline Hydrochloride (CAS 79617-89-3) : Demonstrates the importance of stereochemistry, as the (1S,4S)-isomer is therapeutically active, whereas racemic mixtures may introduce unwanted side effects .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Features
(S)-7-Chloro-5-methoxy-THN-1-amine HCl 1932022-72-4 C₁₁H₁₅Cl₂NO Cl (7), OMe (5) 256.15 CNS-targeting potential
6-Methoxy-THN-1-amine HCl 39226-88-5 C₁₁H₁₆ClNO OMe (6) 213.70 Positional isomer
2-Chloro-THN-1-amine HCl - C₁₀H₁₁Cl₂N Cl (2) 216.11 Altered steric profile
(S)-5-Fluoro-7-methoxy-THN-1-amine 1267436-33-8 C₁₁H₁₅FNO F (5), OMe (7) 195.24 Enhanced metabolic stability
Sertraline HCl (Impurity G) 79645-15-1 C₁₇H₁₇Cl₃N 3,4-Cl₂Ph, N-Me 357.68 SSRI-related impurity

Research Findings and Implications

  • Stereochemistry : Enantiomers (e.g., (S)- vs. (R)-forms) exhibit distinct pharmacological activities. For example, (S)-7-chloro-5-methoxy derivatives may show higher affinity for serotonin receptors compared to racemic mixtures .
  • Substituent Effects : Chlorine at position 7 enhances lipophilicity and binding to hydrophobic pockets in receptors, whereas methoxy groups influence electron distribution and metabolic oxidation .

Biological Activity

7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that belongs to the class of tetrahydronaphthalenes. Its unique structure includes a chlorine atom at the 7th position and a methoxy group at the 5th position of the tetrahydronaphthalene framework. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H12_{12}ClN\O2_{2}
  • Molecular Weight : Approximately 211.69 g/mol
  • CAS Number : 1273676-00-8

Synthesis

The synthesis of 7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several key reactions:

  • Starting Material : The synthesis often begins with 5-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.
  • Reduction and Amination : The compound undergoes reduction followed by amination to introduce the amine group.
  • Formation of Hydrochloride Salt : The final product is usually converted into its hydrochloride salt form to enhance solubility.

Biological Activity

Preliminary studies indicate that 7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits various biological activities:

Anticancer Activity

Research has suggested that this compound may have anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). IC50 values indicate significant potency in reducing cell viability.

Cell Line IC50 (µM) Reference
A5490.05
MCF70.06

The mechanism by which 7-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects is believed to involve:

  • Interaction with specific receptors or enzymes that modulate cellular pathways.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Comparative Analysis with Similar Compounds : When compared to structurally similar compounds such as (S)-6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, the unique chlorine positioning in 7-Chloro-5-methoxy variant was found to confer distinct biological properties .

Applications in Research

The compound is being explored for various applications:

  • As a lead compound in drug development targeting cancer.
  • In studies investigating the structure–activity relationship (SAR) to optimize therapeutic efficacy.

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